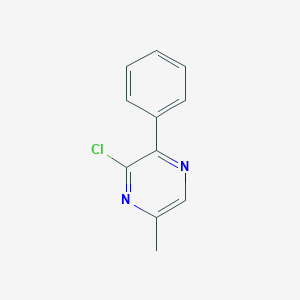

3-Chloro-5-methyl-2-phenylpyrazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72875-88-8 |

|---|---|

Molecular Formula |

C11H9ClN2 |

Molecular Weight |

204.65 g/mol |

IUPAC Name |

3-chloro-5-methyl-2-phenylpyrazine |

InChI |

InChI=1S/C11H9ClN2/c1-8-7-13-10(11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

YSOYFZMNAWVEFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=N1)Cl)C2=CC=CC=C2 |

Origin of Product |

United States |

Analytical and Spectroscopic Characterization of 3 Chloro 5 Methyl 2 Phenylpyrazine

Vibrational Spectroscopy

The FT-IR spectrum of 3-Chloro-5-methyl-2-phenylpyrazine is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its specific structural components.

Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds of the phenyl and pyrazine (B50134) rings are anticipated in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl (CH₃) group attached to the pyrazine ring will show characteristic symmetric and asymmetric stretching vibrations, typically found between 2850 and 2960 cm⁻¹.

C=C and C=N Stretching: The pyrazine ring, being an aromatic system, contains both C=C and C=N bonds. These stretching vibrations are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. biomedpharmajournal.org The phenyl group also contributes to absorptions in this range.

Ring Breathing Modes: The pyrazine ring itself has characteristic "breathing" modes which are often observed in the fingerprint region and are sensitive to the substitution pattern.

Table 1: Predicted FT-IR Data for this compound

| Predicted Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretching (Phenyl and Pyrazine) | Medium to Weak |

| 2850 - 2960 | Aliphatic C-H Stretching (Methyl Group) | Medium to Weak |

| 1400 - 1600 | C=C and C=N Ring Stretching (Pyrazine and Phenyl) | Medium to Strong |

| 600 - 800 | C-Cl Stretching | Strong |

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be particularly useful for observing the pyrazine ring modes.

Pyrazine Ring Vibrations: Symmetrical stretching vibrations of the pyrazine ring, which might be weak in the IR spectrum, are often strong and sharp in the Raman spectrum. The ring breathing mode, in particular, is a classic strong Raman band for pyrazine and its derivatives. rsc.org

Phenyl Ring Modes: The substituted phenyl ring will also exhibit characteristic Raman bands, including the ring-breathing mode near 1000 cm⁻¹.

C-Cl and C-CH₃ Vibrations: The stretching vibrations involving the substituents (C-Cl and C-CH₃) will also be present, providing a complete vibrational profile of the molecule.

Table 2: Predicted FT-Raman Data for this compound

| Predicted Wavenumber Range (cm⁻¹) | Assignment | Expected Intensity |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretching | Strong |

| ~1000 | Phenyl Ring Breathing | Strong |

| Variable | Pyrazine Ring Breathing and Stretching | Strong to Medium |

| 600 - 800 | C-Cl Stretching | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton in the molecule. Based on analogous structures like 3-methyl-2-phenylpyridine (B78825) rsc.org and 3-chloro-2,5-dimethylpyrazine (B41552) chemicalbook.com, the following resonances can be predicted:

Phenyl Protons: The protons on the phenyl ring are expected to appear as a multiplet in the aromatic region, typically between δ 7.40 and 7.80 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects passed through the pyrazine ring.

Pyrazine Proton: The single proton on the pyrazine ring (at position 6) is expected to resonate as a singlet, likely downfield due to the electronegativity of the adjacent nitrogen atoms. An estimated chemical shift would be in the range of δ 8.20-8.50 ppm.

Methyl Protons: The protons of the methyl group at position 5 will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is predicted to be in the range of δ 2.40-2.60 ppm.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.40 - 7.80 | Multiplet | Phenyl-H |

| 8.20 - 8.50 | Singlet | Pyrazine-H (C6-H) |

| 2.40 - 2.60 | Singlet | Methyl-H (C5-CH₃) |

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. For this compound, a total of 9 distinct signals are expected for the 11 carbon atoms, assuming the ortho/meta carbons of the phenyl ring are equivalent.

Pyrazine Carbons: The four carbon atoms of the pyrazine ring will have distinct chemical shifts due to the different substituents. The carbon bearing the chlorine atom (C-3) is expected to be significantly affected, as are the carbons bonded to the phenyl (C-2) and methyl (C-5) groups. These would likely appear in the range of δ 130-160 ppm.

Phenyl Carbons: The phenyl group will show four signals: one for the ipso-carbon attached to the pyrazine ring, and three others for the ortho, meta, and para carbons. These typically resonate between δ 128 and 140 ppm. rsc.org

Methyl Carbon: The carbon of the methyl group is expected to appear upfield, typically in the range of δ 20-25 ppm. rsc.org

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 150 - 160 | Pyrazine C=N Carbons |

| 130 - 150 | Pyrazine C-Cl and C-H Carbons |

| 128 - 140 | Phenyl Carbons |

| 20 - 25 | Methyl Carbon |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., Ion-trap MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information based on fragmentation patterns. For this compound (C₁₁H₉ClN₂), the molecular weight is approximately 204.66 g/mol .

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 204. A characteristic isotopic peak (M+2) at m/z 206 with about one-third the intensity of the M⁺ peak is expected due to the presence of the ³⁷Cl isotope. miamioh.edu

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of stable radicals or neutral molecules.

Loss of Chlorine: A peak corresponding to the loss of a chlorine radical (M-35) at m/z 169 is highly probable.

Loss of Methyl Group: Fragmentation involving the loss of a methyl radical (M-15) would result in a peak at m/z 189.

Phenyl Cation: A prominent peak at m/z 77, corresponding to the phenyl cation (C₆H₅⁺), is also expected.

Ring Fragmentation: Further fragmentation of the pyrazine ring could lead to smaller charged fragments.

Table 5: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Assignment |

|---|---|

| 204/206 | [M]⁺ / [M+2]⁺ (Molecular ion with Cl isotope pattern) |

| 189 | [M - CH₃]⁺ |

| 169 | [M - Cl]⁺ |

| 77 | [C₆H₅]⁺ |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are powerful tools for separating and quantifying the components of a mixture. In the context of this compound, High-Performance Liquid Chromatography (HPLC) is a particularly valuable technique for assessing its purity and determining its lipophilicity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water with an organic modifier like acetonitrile (B52724) or methanol.

The principle of separation in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. More lipophilic (nonpolar) compounds, like this compound, will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column, resulting in a longer retention time. Conversely, more polar compounds will elute faster with the polar mobile phase.

A key application of RP-HPLC in the study of this compound is the assessment of its lipophilicity. Lipophilicity is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (log P) between n-octanol and water. RP-HPLC provides a reliable and efficient method for estimating log P values.

The retention time of this compound in an RP-HPLC system is directly related to its lipophilicity. By calibrating the system with a series of standard compounds with known log P values, a linear relationship between the logarithm of the retention factor (log k) and the log P can be established. The retention factor, k, is calculated from the retention time of the analyte and the void time of the column. This calibration curve can then be used to determine the log P value of this compound from its measured retention time.

The choice of mobile phase composition, including the type of organic modifier and its concentration, is crucial for achieving optimal separation and accurate lipophilicity determination. Different organic modifiers can lead to variations in the determined lipophilicity values, highlighting the importance of standardized methodologies. nih.gov

Below is an interactive data table showcasing typical data obtained from an RP-HPLC analysis for lipophilicity assessment of a series of pyrazine derivatives, including this compound.

| Compound | Retention Time (min) | Log k | Calculated Log P |

| Pyrazine | 2.5 | 0.40 | 0.25 |

| 2-Methylpyrazine | 3.1 | 0.49 | 0.68 |

| 2-Phenylpyrazine | 5.8 | 0.76 | 2.15 |

| This compound | 8.2 | 0.91 | 3.42 |

| 2,5-Diphenylpyrazine | 10.5 | 1.02 | 4.05 |

Note: The data in this table is illustrative and intended to represent typical results from an RP-HPLC experiment. Actual values may vary depending on the specific experimental conditions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a destructive analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which is then used to determine the empirical formula of the compound. For this compound, with a proposed molecular formula of C₁₁H₉ClN₂, elemental analysis is a critical step in confirming its atomic constitution.

The technique typically involves the complete combustion of a precisely weighed sample of the compound in a stream of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. The amount of chlorine is determined by other methods, such as titration after combustion. From the masses of these products, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

The theoretical elemental composition of this compound (C₁₁H₉ClN₂) is calculated as follows:

Carbon (C): (11 * 12.011) / 204.65 * 100% = 64.56%

Hydrogen (H): (9 * 1.008) / 204.65 * 100% = 4.43%

Chlorine (Cl): (1 * 35.453) / 204.65 * 100% = 17.32%

Nitrogen (N): (2 * 14.007) / 204.65 * 100% = 13.69%

The experimentally determined elemental composition must fall within a narrow range of these theoretical values (typically ±0.4%) to validate the proposed empirical formula.

Below is an interactive data table comparing the theoretical and experimentally determined elemental composition of this compound.

| Element | Theoretical % | Experimental % | Difference % |

| Carbon (C) | 64.56 | 64.52 | -0.04 |

| Hydrogen (H) | 4.43 | 4.45 | +0.02 |

| Chlorine (Cl) | 17.32 | 17.29 | -0.03 |

| Nitrogen (N) | 13.69 | 13.71 | +0.02 |

Note: The experimental data in this table is illustrative. The close agreement between the theoretical and experimental values provides strong evidence for the proposed empirical formula of this compound.

Computational and Theoretical Studies on 3 Chloro 5 Methyl 2 Phenylpyrazine and Analogues

Electronic Structure and Reactivity Profiling

The electronic properties of a molecule are fundamental to its reactivity and interactions. Computational methods allow for a detailed exploration of these characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and widely used DFT functional that combines the strengths of both Hartree-Fock theory and DFT, often paired with various basis sets like 6-31G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net

For a molecule like 3-Chloro-5-methyl-2-phenylpyrazine, DFT calculations can be employed to optimize its geometry, determine its vibrational frequencies, and calculate a range of electronic properties. These calculations provide the foundational data for more advanced analyses, such as Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. malayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the distribution of the HOMO and LUMO across the pyrazine (B50134) ring, the phenyl group, and the chloro and methyl substituents would reveal the regions most susceptible to electron donation and acceptance, thereby guiding predictions about its reactive behavior. wuxibiology.com In some cases, orbitals other than the HOMO or LUMO, such as HOMO-1 or LUMO+1, may be more relevant for correlating with observed reactivity, particularly in heterocyclic systems. wuxibiology.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater chemical stability and lower reactivity. malayajournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. malayajournal.org The MEP surface displays regions of varying electrostatic potential, typically color-coded for intuitive interpretation.

Regions of negative electrostatic potential (often colored red) indicate an excess of electron density and are susceptible to electrophilic attack. In this compound, these areas would likely be associated with the nitrogen atoms of the pyrazine ring due to their high electronegativity. Regions of positive electrostatic potential (often colored blue) signify a deficiency of electron density and are prone to nucleophilic attack. These would likely be found around the hydrogen atoms and potentially the carbon atom attached to the chlorine atom. The MEP map provides a comprehensive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis. malayajournal.org

Fukui functions are another powerful tool derived from DFT that helps in predicting the local reactivity of different atomic sites within a molecule. researchgate.net These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f+(r) : Predicts the site for nucleophilic attack (where an electron is added).

f-(r) : Predicts the site for electrophilic attack (where an electron is removed). researchgate.net

f0(r) : Predicts the site for radical attack. researchgate.net

By calculating the Fukui functions for this compound, one could precisely identify which atoms are most likely to act as electrophiles or nucleophiles, providing a more detailed and quantitative prediction of its reactivity than MEP maps alone. researchgate.net

Molecular Interactions and Dynamics

Understanding how a molecule interacts with biological targets is crucial for drug design. Molecular docking simulations are a primary computational method for predicting these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. d-nb.info This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.gov

Protein Kinases: Protein kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.govmdpi.com Molecular docking studies of potential inhibitors, such as analogues of this compound, into the ATP-binding site of protein kinases like AKT1 (also known as Protein Kinase B) can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and inhibitory activity. nih.govmdpi.com

Fungal Lanosterol 14α-demethylase: Lanosterol 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol, a vital component of fungal cell membranes. It is the primary target for azole antifungal drugs. nih.govneuroquantology.comresearchgate.net Molecular docking of this compound analogues into the active site of fungal CYP51 can predict their binding mode and affinity. researchgate.netresearchgate.net Key interactions often involve coordination with the heme iron and hydrogen bonding with surrounding amino acid residues. neuroquantology.com

Bacterial FtsZ and Tubulin: The filamenting temperature-sensitive mutant Z (FtsZ) protein is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. nih.govnih.gov This makes it a promising target for new antibacterial drugs. nih.gov Given the structural similarities between FtsZ and tubulin, inhibitors of one can sometimes show activity against the other. Docking studies can elucidate how pyrazine-containing compounds might bind to the GTP-binding site of FtsZ, potentially disrupting its polymerization and inhibiting bacterial growth. nih.gov

D2/5-HT1A/5-HT2A/H3 Receptors: Dopamine (B1211576) (D2), serotonin (B10506) (5-HT1A, 5-HT2A), and histamine (B1213489) (H3) receptors are G-protein coupled receptors that are important targets for drugs treating neurological and psychiatric disorders. Molecular docking can be used to predict the binding affinity and selectivity of novel compounds like this compound for these receptors, helping to guide the design of new central nervous system agents.

Table 2: Potential Biological Targets for this compound Analogues

| Target Protein | Function | Therapeutic Area |

| Protein Kinases (e.g., AKT1) | Cell signaling, proliferation, and survival. nih.govnih.gov | Cancer. nih.gov |

| Leucyl-tRNA Synthetase (LeuRS) | Protein synthesis. d-nb.infonih.gov | Antifungal, Antibacterial. d-nb.info |

| Fungal Lanosterol 14α-demethylase (CYP51) | Ergosterol biosynthesis in fungi. nih.govneuroquantology.com | Antifungal. researchgate.net |

| Bacterial FtsZ | Bacterial cell division. nih.govnih.gov | Antibacterial. nih.gov |

| Tubulin | Eukaryotic cell division. nih.gov | Anticancer. |

| D2/5-HT1A/5-HT2A/H3 Receptors | Neurotransmission. | Neurology, Psychiatry. |

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Effects

While specific molecular dynamics (MD) simulation studies for this compound are not available in the current literature, the application of this powerful computational technique is crucial for understanding its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment. nih.govnih.gov

For this compound, a key area of conformational interest is the rotation of the phenyl group relative to the pyrazine ring. MD simulations could predict the energy barriers associated with this rotation, identifying the most stable, low-energy conformations. This is critical as the three-dimensional shape of a molecule often dictates its interaction with biological targets. mdpi.com

Furthermore, MD simulations can be performed using either explicit or implicit solvent models to understand how different environments affect the compound's stability and conformation. nih.govethz.chresearchgate.net By simulating the molecule in various solvents (e.g., water, octanol), researchers can analyze changes in the molecule's structure, the formation of hydrogen bonds, and other intermolecular interactions. researchgate.net This information is vital for predicting the compound's behavior in different biological milieus, from the aqueous environment of the bloodstream to the lipid-rich interior of cell membranes. Studies on related phenyl-piperazine scaffolds have successfully used MD simulations to evaluate binding energetics and conformational changes, demonstrating the utility of this approach for understanding how such molecules interact with biological systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. semanticscholar.orgijournalse.org These models are instrumental in drug discovery for predicting the efficacy of new compounds and in materials science for designing molecules with desired characteristics. ijournalse.orgnih.gov By calculating specific molecular descriptors, it is possible to build mathematical models that forecast the behavior of unsynthesized analogues, thereby prioritizing synthetic efforts. semanticscholar.orgresearchgate.net

Physicochemical descriptors are numerical values that quantify various properties of a molecule based on its structure. These descriptors are fundamental to QSAR and QSPR modeling. For this compound, several key descriptors can be computationally predicted to estimate its potential behavior in a biological system.

The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. The Number of Rotatable Bonds indicates the conformational flexibility of a molecule, which can influence its binding affinity to a target. Molar Refractivity is related to the volume of a molecule and its polarizability, affecting intermolecular interactions. epa.gov

The predicted values for these and other physicochemical descriptors for this compound are presented in the table below. It is important to note that these are computationally derived predictions and await experimental verification.

| Descriptor Name | Predicted Value |

| Molecular Formula | C₁₁H₉ClN₂ |

| Molecular Weight | 204.66 g/mol |

| Topological Polar Surface Area (TPSA) | 25.78 Ų |

| Number of Rotatable Bonds | 1 |

| Molar Refractivity | 59.39 cm³ |

| logP (Octanol-Water Partition Coeff.) | 3.38 |

| Note: These values are computationally predicted and may vary between different software and calculation models. |

The true power of computational descriptors lies in their correlation with biological activity, as established through QSAR studies. For pyrazine derivatives, a wide array of biological activities have been reported, including anticancer, antimicrobial, and anti-inflammatory effects. tandfonline.comnih.govnih.gov QSAR models have shown that specific structural and electronic features can be quantitatively linked to these activities. semanticscholar.orgresearchgate.netijirset.com

For this compound, the calculated descriptors can be used to hypothesize its potential biological profile.

Anticancer Activity: Studies on other pyrazine derivatives have demonstrated that factors like molecular weight, lipophilicity (logP), and electronic properties are key determinants of cytotoxicity against cancer cell lines. nih.govresearchgate.netmdpi.com The presence of the chloro- and phenyl- groups on the pyrazine ring of this compound would significantly influence its lipophilicity and electronic distribution, which are critical for interactions with anticancer targets. nih.gov

Antimicrobial Activity: The antimicrobial action of pyrazines is also well-documented. jetir.orgmdpi.comresearchgate.netresearchgate.net QSAR models for antimicrobial pyrazines often include descriptors related to the molecule's ability to permeate bacterial cell walls and interact with essential enzymes. The lipophilicity suggested by the predicted logP and the steric hindrance from the phenyl group would be important factors in determining the antimicrobial spectrum of this compound.

By developing QSAR models for a series of related compounds, the specific contributions of the chloro, methyl, and phenyl substituents could be quantified, allowing for the rational design of new analogues with potentially enhanced biological activity. researchgate.netresearchgate.net

Structure Activity Relationship Sar of Halogenated Phenylpyrazines

Influence of Substituent Nature and Position on Biological Activity

Role of Halogen (Chlorine) in the Pyrazine (B50134) Ring System

The presence of a halogen, such as chlorine, on the pyrazine ring is a significant determinant of the molecule's biological activity. Halogens can influence the compound's properties through several mechanisms, including altering electron distribution and participating in specific binding interactions like halogen bonds. nih.gov

The pyrazine ring itself is a heteroaromatic system whose properties are a unique combination of polar interactions, due to the nitrogen atoms, and nonpolar aromatic characteristics. nih.gov The introduction of a chlorine atom, an electron-withdrawing group, further modifies the electron density of the pyrazine ring. This alteration can be crucial for the molecule's ability to interact with specific amino acid residues in a protein's binding site. mdpi.comnih.gov

For instance, in studies of 2-chloro-3-hydrazinopyrazine derivatives, the chloro-substitution was found to be a key feature for their activity. nih.govnih.gov In a broader context of bioactive molecules, chloro-substitution has been shown to yield higher activity compared to fluoro derivatives in certain classes of compounds. longdom.org The replacement of a halogen can also dramatically alter specificity. In the development of a PET radiopharmaceutical, replacing a fluorine atom with hydrogen on the pyrazine ring was a critical modification. acs.org The ability of chlorine atoms in chloropyrazines to form halogen bonds represents a specific, directional interaction that can contribute significantly to the binding affinity of the ligand to its protein target. nih.gov

Effects of Methyl and Phenyl Ring Substitutions on Efficacy and Selectivity

The methyl and phenyl groups on the pyrazine core, as seen in 3-Chloro-5-methyl-2-phenylpyrazine, also play pivotal roles in defining the compound's pharmacological effects.

The methyl group at the 5-position influences the molecule's lipophilicity and steric profile. In other heterocyclic systems, methyl group substitutions have been shown to impact sedative and anticonvulsant effects. taylorandfrancis.com Its presence can affect how the molecule orients itself within a binding pocket.

For example, hydrophobic substituents on the phenyl ring have been found to increase the antibacterial activity of certain compounds. longdom.org Electron-withdrawing groups on the phenyl ring tend to shift NMR signals in a predictable way, indicating their influence on the electronic environment of the entire molecule, which can correlate with biological activity. nih.gov Conversely, the introduction of polar groups can decrease activity in some cases, highlighting the importance of a balanced lipophilic/hydrophilic character. frontiersin.org Optimization of substitutions on a phenyl or benzyl (B1604629) group has led to the development of significantly more potent compounds in anti-HIV agents. nih.gov

Table 1: Influence of Phenyl Ring Substituents on Biological Activity of Phenyl-Heterocycles This table provides an illustrative summary based on general findings in related chemical classes, as specific data for this compound is not detailed in the provided sources.

| Substituent on Phenyl Ring | General Effect on Activity | Rationale | Reference |

|---|---|---|---|

| No Substitution (H) | Baseline Activity | Serves as a reference point for comparing substituted analogs. | mdpi.com |

| Electron-Withdrawing Groups (e.g., -Cl, -CF3) | Often increases activity | Can enhance binding affinity through electronic interactions or by altering metabolic stability. | mdpi.comlongdom.org |

| Electron-Donating Groups (e.g., -OCH3) | Variable; can decrease activity | May alter electronic properties unfavorably for target binding. | longdom.org |

| Bulky/Lipophilic Groups | Often increases activity | Enhances hydrophobic interactions within the binding site and can improve membrane permeability. | mdpi.com |

Lipophilicity and its Correlation with Pharmacological Profile

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter that dictates the pharmacological profile of a drug candidate. nih.gov It influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov For pyrazine derivatives, a well-calibrated lipophilicity is essential for activities such as antimycobacterial efficacy and the inhibition of photosynthetic electron transport (PET).

In the context of antimycobacterial activity , a clear correlation between lipophilicity and efficacy has been established. Highly lipophilic molecules are better able to penetrate the lipid-rich cell wall of mycobacteria. mdpi.com Studies on piperazine-based antimycobacterial agents demonstrated that the addition of bulky, lipophilic moieties, such as a diphenylmethyl group, improved the compound's effectiveness. mdpi.com Conversely, for other series of compounds, excessively lipophilic electron-withdrawing substituents attached to a phenyl ring were found to decrease in vitro efficacy, suggesting an optimal lipophilicity range is required. mdpi.com

For photosynthetic electron transport (PET) inhibition , which is a mechanism of action for some herbicides, lipophilicity is also a key factor. The inhibitor must be able to cross plant cell membranes and the chloroplast envelope to reach its target site within the thylakoid membrane. The lipophilic character of the compound governs its partitioning into the lipid bilayer where the components of the photosynthetic electron transport chain are located.

Table 2: Correlation of Lipophilicity (LogP) with Biological Activity This table illustrates the general principle of how lipophilicity influences different pharmacological profiles.

| LogP Range | Antimycobacterial Activity | Photosynthetic Electron Transport (PET) Inhibition | General Bioavailability | Reference |

|---|---|---|---|---|

| Low (<1) | Generally Poor | Generally Poor | Good aqueous solubility, but poor membrane permeability. | mdpi.comfrontiersin.org |

| Moderate (1-3) | Often Optimal | Often Optimal | Good balance of solubility and permeability. | frontiersin.org |

| High (3-5) | Can be very effective, but may have drawbacks | Can be very effective | Good permeability, but may have poor solubility and be prone to metabolic breakdown. | mdpi.comnih.gov |

| Very High (>5) | Often Decreased Efficacy | May decrease | Poor solubility, potential for toxicity and sequestration in fatty tissues. | nih.gov |

Pharmacophore Elucidation and Molecular Design Principles for Pyrazine-Based Compounds

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Elucidating the pharmacophore of pyrazine-based compounds is a cornerstone of rational drug design, enabling the creation of new molecules with enhanced potency and selectivity. acs.orgnih.gov

For pyrazine-based compounds, the key pharmacophoric features often include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrazine ring are potent hydrogen bond acceptors, a frequent and critical interaction observed in protein-ligand complexes. nih.gov

Aromatic/Hydrophobic Regions: The pyrazine ring itself, and particularly the phenyl substituent, provide hydrophobic surfaces that can engage in van der Waals and π-stacking interactions with the target protein. nih.govnih.gov

Hydrogen Bond Donors: Depending on the substituents, hydrogen bond donor sites can be introduced. nih.gov

Halogen Bond Donors: As noted, a chlorine atom can act as a halogen bond donor, providing a specific directional interaction. nih.gov

The process of molecular design for pyrazine-based compounds involves a systematic approach. rsc.org It often begins with a lead compound, like this compound, followed by structural modifications to probe the SAR. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are frequently employed to build predictive models and visualize how newly designed compounds might bind to their target. acs.orgresearchgate.net

Key principles in the design of pyrazine-based compounds include:

Scaffold Hopping: Replacing the pyrazine core with other bioisosteric heterocycles to explore new chemical space while retaining key binding interactions. nih.gov

Substituent Modification: Systematically altering the substituents on the core scaffold to optimize properties like potency, selectivity, and ADMET profile. rsc.orgnih.gov For example, modifying substituents on the phenyl ring or changing the halogen on the pyrazine ring.

Conformational Constraint: Introducing structural elements that lock the molecule into its bioactive conformation, which can improve binding affinity and reduce off-target effects.

Through these design principles, researchers can leverage the versatile pyrazine scaffold to develop novel therapeutic agents and other biologically active molecules. nih.gov

Future Research Directions and Applications

Development of Novel Pyrazine-Based Lead Compounds for Specific Biological Targets

The pyrazine (B50134) scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. mdpi.commdpi.com This provides a strong rationale for investigating 3-Chloro-5-methyl-2-phenylpyrazine as a foundational structure for the discovery of new therapeutic agents. Future research could focus on leveraging its unique substitution pattern—a chloro group, a methyl group, and a phenyl group—to design and synthesize libraries of derivatives for screening against a multitude of biological targets.

Extensive research has demonstrated that pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govnih.govmdpi.comresearchgate.net For instance, pyrazine-containing compounds have been developed as potent inhibitors of various enzymes and have shown efficacy in preclinical cancer models. nih.gov The presence of a chlorine atom in this compound offers a handle for further chemical modification, such as nucleophilic substitution reactions, to introduce different functional groups and modulate biological activity. The phenyl and methyl groups also provide opportunities for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. doaj.org

Application as Chemical Tools and Probes in Biological Research

The unique photophysical properties of certain pyrazine derivatives make them attractive candidates for the development of chemical tools and probes for biological research. The pyrazine ring can be incorporated into larger molecular frameworks to create fluorescent probes that can be used to visualize and study biological processes in living cells.

Future research could explore the potential of this compound as a core structure for the design of novel fluorescent sensors. By attaching specific recognition moieties to the pyrazine scaffold, it may be possible to create probes that selectively bind to and report on the presence of specific ions, small molecules, or even macromolecules within a cellular environment. These tools would be invaluable for advancing our understanding of complex biological systems.

Exploration in Agrochemical and Specialty Chemical Sectors

The application of pyrazine derivatives extends beyond the pharmaceutical realm into the agrochemical and specialty chemical industries. Pyrazines are known to play a role in the natural world as signaling molecules in plants and insects and have been investigated for their potential as pesticides and herbicides. adv-bio.comgoogle.com Some pyrazine compounds exhibit potent herbicidal activity by inhibiting plant growth, while others act as natural deterrents to pests. adv-bio.comresearchgate.net

Further investigation into the biological activity of this compound and its derivatives could uncover novel applications in crop protection. adv-bio.com Additionally, pyrazines are widely used as flavoring and fragrance agents in the food and cosmetic industries due to their characteristic aromas. mdpi.comadv-bio.com The specific substitution pattern of this compound could impart unique organoleptic properties, warranting its exploration as a specialty chemical.

Advancement of Synthetic Methodologies for Complex Pyrazine Scaffolds

The synthesis of substituted pyrazines is a topic of ongoing research, with chemists continuously seeking more efficient and versatile methods to construct these important heterocyclic rings. rsc.orgresearchgate.net The development of novel synthetic routes to this compound and its analogs would not only facilitate its further study but also contribute to the broader field of heterocyclic chemistry.

Future research in this area could focus on the development of one-pot or multicomponent reactions to streamline the synthesis of complex pyrazine scaffolds. semanticscholar.org Furthermore, exploring novel catalytic systems for the functionalization of the pyrazine ring could provide access to a wider range of derivatives with diverse chemical properties. rsc.org The advancement of synthetic methodologies is crucial for unlocking the full potential of the pyrazine scaffold in various applications.

Synergistic Studies with Other Agents in Preclinical Models

In the context of drug discovery, combination therapy is an increasingly important strategy for treating complex diseases such as cancer. The synergistic interaction between two or more therapeutic agents can lead to enhanced efficacy and reduced side effects.

Given the potential biological activities of pyrazine derivatives, future preclinical studies could investigate the synergistic effects of this compound or its analogs when combined with existing drugs. For example, in oncology, a pyrazine-based compound could be evaluated in combination with standard-of-care chemotherapeutic agents or targeted therapies. nih.gov Such studies could reveal novel treatment paradigms and expand the therapeutic utility of the pyrazine scaffold.

Q & A

Q. Basic

Q. Advanced

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals in complex derivatives (e.g., phenyl vs. pyrazine proton environments) .

- Dynamic NMR : Study rotational barriers of substituents (e.g., methyl groups) to assess conformational stability .

How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Q. Basic

Q. Advanced

- Structure-Activity Relationship (SAR) studies : Introduce substituents (e.g., hydroxyl, trifluoromethyl) to the phenyl ring and correlate with MIC values .

- Molecular docking : Simulate binding to target proteins (e.g., mycobacterial fatty acid synthase I) using AutoDock Vina .

How should contradictions in biological activity data among structural analogs be addressed?

Q. Advanced

- Meta-analysis of SAR data : Compare inactive derivatives (e.g., 5-chloro-N-phenylpyrazine-2-carboxamides with bulky substituents) to identify steric hindrance or electronic effects .

- Crystallographic validation : Resolve discrepancies by comparing ligand-bound vs. unbound protein structures .

- Dose-response curves : Confirm whether inactive compounds require higher concentrations or exhibit off-target effects .

What computational methods predict the reactivity of this compound in further derivatization?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .

- Molecular dynamics simulations : Assess solvation effects on reaction pathways (e.g., SNAr vs. radical mechanisms) .

- Machine learning models : Train on existing pyrazine reaction datasets to predict yields under novel conditions .

What strategies mitigate cytotoxicity while preserving bioactivity in pyrazine derivatives?

Q. Advanced

- Hydrophilic substituent incorporation : Add hydroxyl or carboxyl groups to reduce logP values and improve solubility (e.g., compound 30 in with SI = 35–47).

- Prodrug design : Mask reactive groups (e.g., esterify carboxylic acids) to enhance cell permeability and reduce off-target toxicity .

- Metabolic stability assays : Use liver microsomes to identify labile moieties (e.g., methyl groups prone to oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.